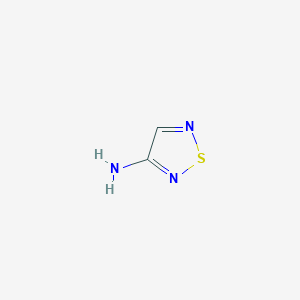

1,2,5-Thiadiazol-3-amine

Description

Significance of the 1,2,5-Thiadiazole (B1195012) Ring System in Contemporary Chemical Research

The 1,2,5-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a scaffold of significant interest in modern chemical research. researchgate.netnih.gov Its unique electronic properties, planarity, and ability to act as an electron-withdrawing group make it a valuable building block in various scientific fields. thieme-connect.deresearchgate.net

In medicinal chemistry , the 1,2,5-thiadiazole nucleus is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. researchgate.netnih.gov A notable example is Timolol, a drug featuring the 1,2,5-thiadiazole ring that is used to treat glaucoma and protect patients after heart attacks. thieme-connect.de Derivatives of this heterocycle have also shown potential as muscarinic receptor agonists, which are being investigated for the treatment of Alzheimer's disease. thieme-connect.deacs.org The structural features of the 1,2,5-thiadiazole ring, such as its capacity for hydrogen bonding and its role as a two-electron donor system, contribute to its diverse biological activities. researchgate.net

In materials science , the electron-accepting nature of the 1,2,5-thiadiazole ring is highly valued. researchgate.netresearchgate.net This property is exploited in the design of functional materials for organic electronics and spintronics. researchgate.netisres.org The planarity of the ring system and the presence of heteroatoms facilitate strong intermolecular contacts, which is advantageous for creating materials with specific electronic and optical properties, such as organic conductors and dyes for optoelectronics. thieme-connect.deresearchgate.net Fused 1,2,5-thiadiazole systems, like 2,1,3-benzothiadiazole, are particularly important as electron-withdrawing components in the synthesis of donor-acceptor materials with small bandgaps. researchgate.net

Furthermore, the 1,2,5-thiadiazole motif has found applications in agrochemicals , with some derivatives being developed as pesticides. isres.orggoogle.com The versatility of this heterocyclic system ensures its continued exploration in various branches of chemistry. isres.org

Overview of Heterocyclic Nitrogen-Sulfur Systems and their Research Relevance

Heterocyclic compounds containing both nitrogen and sulfur atoms represent a significant and diverse class of molecules that have garnered continuous interest from researchers. openmedicinalchemistryjournal.comnih.gov These N-S heterocycles are integral to numerous natural products, pharmaceuticals, agrochemicals, and advanced materials. ijarst.in The presence of both nitrogen and sulfur within a cyclic structure imparts unique physicochemical properties and a broad spectrum of biological activities. openmedicinalchemistryjournal.comijarst.in

The inclusion of nitrogen and sulfur heteroatoms in a ring alters the electronic distribution and geometry compared to their carbocyclic counterparts. nih.gov This leads to distinct reactivity and the ability to engage in specific interactions with biological targets. openmedicinalchemistryjournal.comresearchgate.net For instance, these heterocycles can act as versatile ligands in coordination chemistry and are key components in many FDA-approved drugs. isres.orgopenmedicinalchemistryjournal.com

The research relevance of nitrogen-sulfur heterocyclic systems stems from their wide-ranging applications:

Medicinal Chemistry : Many N-S heterocycles exhibit potent biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. isres.orgopenmedicinalchemistryjournal.comnih.gov The ability of these compounds to interact with various enzymes and receptors makes them valuable scaffolds in drug discovery. mdpi.com

Materials Science : Aromatic N-S heterocycles are crucial in the development of futuristic materials like molecular conductors and magnets. openmedicinalchemistryjournal.comnih.gov Their electron-rich nature and specific structural arrangements contribute to desirable electronic and optical properties. nih.gov

Agrochemicals : Certain nitrogen-sulfur heterocycles have been successfully developed and commercialized as herbicides and pesticides. isres.org

The synthesis of these compounds can be challenging due to the potential instability associated with multiple heteroatoms in a ring. nih.gov However, the development of novel synthetic methodologies continues to provide access to a wide variety of stable and functionalized N-S heterocyclic systems. nih.gov

Historical Context of 1,2,5-Thiadiazole Chemistry (Research Milestones)

The chemistry of 1,2,5-thiadiazoles and their benzo-fused derivatives has been developing for many years. researchgate.netisres.org The parent 1,2,5-thiadiazole is a colorless, odorless, and weakly basic liquid. thieme-connect.de It possesses a notable degree of aromaticity, which contributes to its thermal stability. thieme-connect.de

Key milestones in the history of 1,2,5-thiadiazole chemistry include:

Early Synthesis : The first synthesis of a monocyclic 1,2,5-thiadiazole dicarboxylic acid was achieved through the oxidative degradation of a fused system over 50 years after the initial discovery of the fused ring. thieme-connect.de This dicarboxylic acid could then be decarboxylated to yield the parent 1,2,5-thiadiazole. thieme-connect.de

Development of Synthetic Routes : Various synthetic methods have been established over the years. A common approach involves the cyclization of 1,2-diamines with sulfur reagents. thieme-connect.com For instance, treating 1,2,3-dithiazoles with aqueous ammonia (B1221849) can yield the corresponding 1,2,5-thiadiazoles. researchgate.net

Exploration of Derivatives : Research has expanded to include a wide range of derivatives, such as 1,2,5-thiadiazole 1,1-dioxides, which are synthesized by oxidizing the sulfur atom. mdpi.comnih.gov These oxidized forms exhibit different properties and have their own set of applications in materials science. mdpi.com

Commercial Applications : A significant milestone was the incorporation of the 1,2,5-thiadiazole ring into commercially successful drugs like Timolol. thieme-connect.de This demonstrated the practical utility of this heterocyclic system in medicine.

The ongoing research in this field focuses on discovering new reactions, developing more efficient synthetic pathways, and exploring the potential of novel 1,2,5-thiadiazole derivatives in various applications. thieme-connect.com

Interactive Data Table: Properties of 1,2,5-Thiadiazole

| Property | Value |

| Molecular Formula | C₂H₂N₂S |

| Molar Mass | 86.11 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -50.1 °C |

| Boiling Point | 94 °C |

| Dipole Moment | 1.58 D |

| Aromaticity Index (Bird) | 84 (Benzene = 100) |

Properties

IUPAC Name |

1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-1-4-6-5-2/h1H,(H2,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWSFHMGJRJKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447519 | |

| Record name | 1,2,5-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6504-55-8 | |

| Record name | 1,2,5-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,2,5 Thiadiazol 3 Amine and 1,2,5 Thiadiazole Derivatives

Electrophilic and Nucleophilic Character of the 1,2,5-Thiadiazole (B1195012) Ring

The 1,2,5-thiadiazole ring is an electron-deficient aromatic system, which influences its reactivity. The presence of two electronegative nitrogen atoms and a sulfur atom in the ring leads to a significant withdrawal of electron density from the carbon atoms. This electron-deficient nature makes the 1,2,5-thiadiazole ring generally resistant to electrophilic substitution reactions. thieme-connect.de Such reactions are uncommon and typically require harsh conditions. thieme-connect.de

Conversely, the electron-poor character of the ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the ring carbon atoms, leading to substitution reactions, especially if a good leaving group is present. thieme-connect.de Additionally, nucleophilic attack can occur at the sulfur atom, which can result in ring cleavage. thieme-connect.de The specific outcome of a nucleophilic reaction depends on the nature of the nucleophile, the substituents on the thiadiazole ring, and the reaction conditions. For instance, organolithium and Grignard reagents typically attack the ring sulfur atom. thieme-connect.de

Chemical Transformations Involving the Amine Functionality of 1,2,5-Thiadiazol-3-amine (General Derivatization Strategies)

The amine group of this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies involve reactions typical of primary amines. These include acylation, alkylation, and condensation reactions.

Acylation of the amine group can be achieved using acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions, using alkyl halides, can introduce alkyl substituents on the amine nitrogen. Condensation reactions with aldehydes or ketones can yield Schiff bases (imines), which can be further modified. These derivatization strategies are fundamental in medicinal chemistry for modifying the physicochemical properties of the parent compound.

Nucleophilic Addition Reactions to the C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxides

Oxidation of the sulfur atom in the 1,2,5-thiadiazole ring to a 1,1-dioxide significantly alters its reactivity. The resulting 1,2,5-thiadiazole 1,1-dioxides possess highly electrophilic C=N double bonds, making them susceptible to nucleophilic addition reactions. mdpi.com This reactivity provides a versatile platform for the synthesis of various saturated and partially saturated heterocyclic systems.

Primary and secondary alcohols readily add to the C=N double bond of 3,4-substituted-1,2,5-thiadiazole 1,1-dioxides. mdpi.com This reaction is often favorable and can occur spontaneously in alcoholic solutions. mdpi.com The addition of primary and secondary amines, as well as primary amides, to the C=N double bond also proceeds, forming unstable adducts that exist in solution. mdpi.comresearchgate.net In some cases, reversible addition to both C=N double bonds can lead to irreversible ring cleavage, releasing a sulfamide (B24259) molecule. mdpi.comresearchgate.net

| Nucleophile | Product Type | Stability | Reference |

|---|---|---|---|

| Primary and Secondary Alcohols | Addition Product | Exists in solution | mdpi.com |

| Primary and Secondary Amines | Addition Product | Exists in solution | mdpi.comresearchgate.net |

| Primary Amides | Addition Product | Exists in solution | mdpi.comresearchgate.net |

The C=N double bond of 1,2,5-thiadiazole 1,1-dioxides can be functionalized with alkyl and aryl Grignard reagents. mdpi.com The addition of these strong carbon-based nucleophiles proceeds smoothly. mdpi.commasterorganicchemistry.com However, the resulting products are often unstable and may require immediate use in subsequent reactions, such as reduction with sodium borohydride (B1222165) to yield more stable thiadiazolidine dioxides. mdpi.com

The addition of aromatic nucleophiles to the C=N bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide can be effectively catalyzed by Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃). mdpi.comsemanticscholar.org This reaction, typically carried out in dichloromethane (B109758) at room temperature, yields substituted 1,2,5-thiadiazolines in moderate to good yields. mdpi.comsemanticscholar.org A variety of activated aromatic compounds, including anisole, toluene, phenol, and N,N-dimethylaniline, have been successfully employed as nucleophiles in this transformation. semanticscholar.org

| Aromatic Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Anisole | 3,4-diphenyl-4-(4-methoxyphenyl)-1,2,5-thiadiazoline 1,1-dioxide | 64 | semanticscholar.org |

| Toluene | 3,4-diphenyl-4-(4-methylphenyl)-1,2,5-thiadiazoline 1,1-dioxide | 92 | semanticscholar.org |

| Phenol | 3,4-diphenyl-4-(4-hydroxyphenyl)-1,2,5-thiadiazoline 1,1-dioxide | 90 | semanticscholar.org |

| N,N-dimethylaniline | 3,4-diphenyl-4-(4-N,N-dimethylaminophenyl)-1,2,5-thiadiazoline 1,1-dioxide | 38 (unoptimized) | semanticscholar.org |

Ring-Opening and Fragmentation Pathways

The 1,2,5-thiadiazole ring can undergo cleavage under certain conditions. Reductive cleavage of the ring is a notable reaction, often employed to generate 1,2-diamines. thieme-connect.de This transformation can be achieved using powerful reducing agents. thieme-connect.de Oxidative ring cleavage can also occur under more aggressive conditions. thieme-connect.de

For 1,2,5-thiadiazole 1,1-dioxides, nucleophilic attack can lead to ring-opening. As mentioned previously, the reversible addition of some nucleophiles to both C=N double bonds can result in an irreversible ring cleavage with the release of sulfamide. mdpi.comresearchgate.net Additionally, α-diamines, such as ethylenediamine (B42938) and o-phenylenediamine, react with 3,4-diaryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides to yield dihydropyrazines or quinoxalines, respectively, along with sulfamide, indicating a ring-opening and rearrangement process. researchgate.net

Thermal Decomposition and Sulfur Dioxide (SO₂) Liberation

The parent 1,2,5-thiadiazole ring demonstrates considerable thermal stability, remaining intact at temperatures up to 220°C. thieme-connect.de However, its oxidized derivatives, specifically 1,2,5-thiadiazole 1,1-dioxides, exhibit a characteristic decomposition pathway at elevated temperatures. Although stable enough for sublimation up to 300°C, these dioxothiadiazole rings can decompose under heat, liberating sulfur dioxide (SO₂) and yielding two nitrile groups. nih.govmdpi.com This thermal decomposition has been effectively utilized in the gram-scale synthesis of dinitriles. nih.govmdpi.com

In a related thermal reaction, the abstraction of two oxygen atoms to reduce a 1,2,5-thiadiazole 1,1-dioxide back to its parent 1,2,5-thiadiazole has been observed, though it requires extensive heating under vacuum. nih.gov

Table 1: Thermal Decomposition of 1,2,5-Thiadiazole Derivatives

| Derivative | Conditions | Products | Citation |

| 1,2,5-Thiadiazole | Stable up to 220°C | No decomposition | thieme-connect.de |

| 1,2,5-Thiadiazole 1,1-dioxides | Elevated temperatures (up to 300°C) | Two nitrile groups + SO₂ | nih.govmdpi.com |

| nih.govnih.govresearchgate.netThiadiazolo[3,4-f]-4,7-phenanthroline 2,2-dioxide | 285°C, 15h, vacuum | 1,2,5-Thiadiazole (parent) | nih.gov |

Dissociation Mechanisms of Molecular Cations

The fragmentation patterns of ionized 1,2,5-thiadiazole derivatives provide insight into their dissociation mechanisms. A study involving the molecular cation of 3,4-dichloro-1,2,5-thiadiazole (B139948), generated via multiphoton excitation, identified several key dissociation channels. nih.gov Time-of-flight mass spectrometry and ab initio calculations were used to analyze the product ions and support the proposed fragmentation pathways. nih.gov

The most abundant product ion observed was the NS⁺ radical cation. nih.gov Other significant product ions included the S⁺ ion and the SCl⁺ radical cation. nih.gov To a lesser extent, ions such as the CNS⁺ radical cation, the ClCNS⁺ cation, and the ClCN⁺ cation were also detected in the fragmentation pattern of the parent molecular ion. nih.gov These findings indicate that a primary dissociation pathway involves the cleavage of the heterocyclic ring to form various sulfur- and nitrogen-containing cationic species. nih.gov

Table 2: Product Ions from the Dissociation of 3,4-dichloro-1,2,5-thiadiazole Molecular Cation

| Product Ion | Formula | Relative Abundance | Citation |

| NS⁺ radical cation | NS⁺ | Most abundant | nih.gov |

| S⁺ ion | S⁺ | High | nih.gov |

| SCl⁺ radical cation | SCl⁺ | High | nih.gov |

| CNS⁺ radical cation | CNS⁺ | Lesser extent | nih.gov |

| ClCNS⁺ cation | ClCNS⁺ | Lesser extent | nih.gov |

| ClCN⁺ cation | ClCN⁺ | Lesser extent | nih.gov |

N-S Bond Cleavage and Rearrangement Processes

The 1,2,5-thiadiazole ring can undergo cleavage through several mechanisms, often involving the breaking of the N-S bond. Nucleophilic attack at the ring's sulfur atom is a key process that results in ring cleavage and the formation of a 1,2-diimine. thieme-connect.de

Furthermore, the ring system is susceptible to reductive cleavage and desulfurization with powerful reducing agents. thieme-connect.de Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are commonly employed to cleave the 1,2,5-thiadiazole ring, yielding an ortho-diamine moiety. researchgate.net This ring-opening reaction to produce 1,2-difunctional systems is a valuable synthetic strategy for creating protected 1,2-diamines. thieme-connect.de

Regioselective Carbon Atom Excision

A novel reaction mechanism involving the regioselective excision of a carbon atom has been identified in the transformation of related heterocycles to form the 1,2,5-thiadiazole scaffold. Specifically, 1,2,6-thiadiazines can be quantitatively converted into 1,2,5-thiadiazole 1-oxides under ambient conditions using visible light and molecular oxygen. chemrxiv.orgchemrxiv.org

The proposed mechanism for this "photochemical ring editing" involves the 1,2,6-thiadiazine acting as a triplet photosensitizer to produce singlet oxygen. chemrxiv.orgchemrxiv.org This is followed by a chemoselective [3+2] cycloaddition reaction, which forms an endoperoxide intermediate. chemrxiv.orgchemrxiv.orghw.ac.uk This intermediate then undergoes a ring contraction, which proceeds with the selective excision of a carbon atom, demonstrating complete atom economy. chemrxiv.orgchemrxiv.orghw.ac.uk

This process is highly regioselective. In asymmetric 1,2,6-thiadiazines, the reaction shows a complete preference for excising the more electron-deficient endocyclic carbon atom to yield a single product. chemrxiv.org

Theoretical and Computational Investigations of 1,2,5 Thiadiazole Systems

Quantum Chemical Methodologies Employed (e.g., Density Functional Theory (DFT), Ab Initio Methods)

The investigation of 1,2,5-thiadiazole (B1195012) and its derivatives heavily relies on quantum chemical methodologies to predict their geometric and electronic structures. Density Functional Theory (DFT) is a widely used method for these systems due to its balance of computational cost and accuracy. nih.gov Specifically, Becke's three-parameter hybrid functional (B3LYP) is commonly employed for calculations involving thiadiazole derivatives. sapub.org This method is effective for geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. sapub.org

Ab initio methods, such as Hartree-Fock (HF), also serve as a basis for these studies, although DFT methods that include electron correlation often provide results that are in better agreement with experimental data. researchgate.net These computational approaches are used to determine optimized geometrical parameters like bond lengths and angles, which for the planar 1,3,4-thiadiazole (B1197879) ring, show dihedral angles close to 0°. acs.org Such calculations are foundational for all further analyses, including electronic structure and molecular stability.

Electronic Structure Analysis

The arrangement of electrons within the molecular orbitals of a compound dictates its chemical behavior, reactivity, and spectroscopic properties. For 1,2,5-thiadiazole systems, understanding the electronic structure is key to predicting their function.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. acs.org

In studies of amino-substituted thiadiazoles, the HOMO is typically located over the thiadiazole ring and the amino group, while the LUMO is distributed elsewhere on the molecule, depending on other substituents. sapub.org The transition from HOMO to LUMO often involves an intramolecular charge transfer (ICT), where electron density moves from the electron-rich amino group and thiadiazole ring to other parts of the molecule. sapub.org This ICT is a key factor in the potential biological and optical properties of these compounds.

Below is a table of representative frontier orbital energy values for a related amino-thiadiazole compound, calculated using DFT methods.

| Computational Parameter | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |

| HOMO Energy (eV) | -7.95 |

| LUMO Energy (eV) | -1.53 |

| Energy Gap (ΔE) (eV) | 6.42 |

| Data calculated at the B3LYP/6-311++G(d,p) level of theory. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and identify sites prone to electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For an amino-thiadiazole molecule, the MEP map would be expected to show negative potential localized around the electronegative nitrogen and sulfur atoms of the thiadiazole ring. Conversely, positive potential would be concentrated around the hydrogen atoms of the amino group. The analysis of the MEP surface is instrumental in understanding intermolecular interactions, such as hydrogen bonding. acs.org

The ionization energy, also known as ionization potential, is the energy required to remove an electron from an isolated atom or molecule. nih.gov In computational chemistry, this corresponds to the energy of the highest occupied molecular orbital (HOMO), according to Koopmans' theorem, although more accurate values can be obtained from energy differences between the neutral and cationic species. This value is a fundamental descriptor of a molecule's ability to undergo oxidation. A lower ionization energy indicates that the molecule can be more easily oxidized. Theoretical calculations using DFT and ab initio methods provide reliable estimates of ionization energies, which are crucial for understanding the behavior of these molecules in electron transfer processes.

Molecular Stability and Conformation Studies

The stability of a molecule is determined by its bonding patterns, electron delocalization, and intramolecular interactions. Computational methods provide deep insight into these stabilizing factors.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. sapub.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energy of these interactions (E(2)) quantifies the extent of electron delocalization, which is a key stabilizing factor in conjugated systems.

In amino-thiadiazole derivatives, NBO analysis reveals significant intramolecular charge transfer interactions, such as n→π* and π→π*. sapub.org A particularly important finding in related amino-thiadiazoles is the delocalization of the lone pair electrons from the amino nitrogen atom into the antibonding orbitals of the thiadiazole ring. This interaction indicates a partial double bond character for the C-NH2 bond, which influences the molecule's planarity and rotational barrier. acs.org Furthermore, NBO analysis is used to investigate the strength of intermolecular and intramolecular hydrogen bonds, which play a critical role in the conformational stability and crystal packing of these compounds. acs.orgresearchgate.net

Vibrational Frequency Analysis and Associated Vibrational Motions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure, and computational analysis is crucial for the assignment of vibrational modes. For the 1,2,5-thiadiazole ring system, specific vibrational frequencies are characteristic of its unique structure.

Theoretical calculations, often using DFT methods, are employed to predict the vibrational spectra of thiadiazole derivatives. These calculations allow for the assignment of specific vibrational motions to the observed bands in experimental IR and Raman spectra. For substituted 1,2,5-thiadiazoles, key vibrational modes include C-H stretching, ring vibrations, and modes associated with the substituent groups.

In the case of 1,2,5-thiadiazole 1,1-dioxides, IR spectroscopy is particularly useful for characterization. mdpi.comnih.gov Four distinct IR bands are typically attributed to the heterocyclic ring: two C=N stretching vibrations in the 1600–1550 cm⁻¹ range and two S=O stretches at 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. mdpi.comnih.gov The analysis of the parent 1,2,5-thiadiazole and its deuterated forms has allowed for a complete assignment of the infrared active modes based on rotational envelope contours and isotope shifts. ukim.mk

Computational studies on related heterocyclic systems, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), have successfully used DFT (B3LYP/6-31G**) methods to optimize molecular geometry and calculate normal modes of vibration. researchgate.net This allows for a detailed assignment of observed spectral bands based on the potential energy distribution. researchgate.net Such computational approaches are vital for distinguishing between isomers and understanding the vibrational characteristics of complex derivatives. mdpi.com

Table 1: Characteristic Vibrational Frequencies for 1,2,5-Thiadiazole Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretching | 1600–1550 | mdpi.comnih.gov |

| S=O Asymmetric Stretch* | 1350–1280 | mdpi.comnih.gov |

| S=O Symmetric Stretch* | 1170–1100 | mdpi.comnih.gov |

| Ring Out-of-Plane Bend | ~520 | |

| C-H Stretching | >3000 | ukim.mk |

Note: S=O stretches are specific to 1,2,5-thiadiazole 1,1-dioxides.

Geometric Parameters and Crystal Structure Calculations

The precise determination of molecular geometry is fundamental to understanding the chemical and physical properties of 1,2,5-thiadiazole derivatives. Single-crystal X-ray diffraction is the definitive experimental method for determining solid-state structures, providing accurate data on bond lengths, bond angles, and crystal packing.

Computational methods are used to complement experimental data, predict geometries for unknown compounds, and rationalize observed structural features. For instance, studies on various 1,2,5-thiadiazole 1,1-dioxides have provided detailed structural analyses, indicating how bond lengths within the heterocycle change systematically upon chemical modification or reduction. nih.gov The structure of 1,2,5-thiadiazole-3,4-dicarboxamide has also been determined, offering insight into the geometry of a closely related derivative. google.com

DFT calculations have been successfully applied to optimize the geometries of various thiadiazole isomers. researchgate.netresearchgate.net For example, the molecular geometry of 5-amino-1,3,4-thiadiazole-2-sulfonamide was optimized using DFT methods, yielding a structure that agrees well with X-ray diffraction results. researchgate.net These computational studies provide valuable data on key geometric parameters.

Table 2: Selected Geometric Parameters of Substituted Thiadiazole Rings

| Parameter | Compound System | Typical Value | Method | Reference |

|---|---|---|---|---|

| C=N Bond Length | 5-Arylimino-1,3,4-thiadiazole | 1.275(5) Å | X-ray | nih.gov |

| C-N Bond Length | 5-Arylimino-1,3,4-thiadiazole | 1.409(4) Å | X-ray | nih.gov |

| N-N Bond Length | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 1.358 Å | DFT (B3LYP) | acs.org |

| C-S Bond Length | 1,2,5-Thiadiazole 1,1-dioxides | ~1.73 Å | X-ray | nih.gov |

| C-C Bond Length | 1,2,5-Thiadiazole 1,1-dioxides | ~1.46 Å | X-ray | nih.gov |

| C-N-S Bond Angle | 1,2,5-Thiadiazole 1,1-dioxides | ~108° | X-ray | nih.gov |

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling is a powerful tool for investigating the reactivity of 1,2,5-thiadiazole systems, providing mechanistic insights that are often difficult to obtain through experimental means alone. DFT calculations can map potential energy surfaces, identify transition states, and calculate activation energies for various chemical reactions.

A significant area of study has been the reactivity of 1,2,5-thiadiazole 1,1-dioxides toward nucleophiles. mdpi.com These compounds readily undergo the addition of primary and secondary amines, alcohols, and amides to the C=N double bond. mdpi.comnih.gov Computational studies can elucidate the electronic factors that govern this reactivity.

Furthermore, computational methods have been used to explore more complex transformations, such as the reductive cleavage of the 1,2,5-thiadiazole ring to form ortho-diamines and intramolecular cyclization (Scholl) reactions. researchgate.net Mechanistic investigations have also been applied to understand rearrangement processes. For example, the gas-phase rearrangement of isomeric 1,2,3-triazoles into 1,2,3-thiadiazoles under mass spectrometry conditions has been studied, demonstrating the utility of computational chemistry in predicting and confirming reaction pathways. mdpi.com These studies provide a molecular-level understanding of the stability of intermediates and the feasibility of different reaction channels.

Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, Raman, IR, NMR)

The accurate prediction of spectroscopic properties is a key application of computational chemistry in the study of 1,2,5-thiadiazole systems. By calculating properties like NMR chemical shifts, IR and Raman vibrational frequencies, and electronic transition energies (UV-Vis spectra), researchers can validate experimental findings and assign spectral features with confidence.

NMR Spectroscopy: For 1,2,5-thiadiazoles, ¹³C NMR signals originating from the heterocyclic ring typically appear in the 130–160 ppm range. mdpi.com In the oxidized 1,1-dioxide derivatives, these signals shift downfield to the 150–170 ppm range. mdpi.comnih.gov Quantitative Structure–Property Relationship (QSPR) models, which use theoretical descriptors to predict experimental properties, have been developed to estimate NMR chemical shifts for novel 1,2,5-thiadiazole derivatives. doi.org

IR and Raman Spectroscopy: As discussed in section 4.3.2, DFT calculations are routinely used to compute the vibrational frequencies and intensities for IR and Raman spectra. researchgate.netmdpi.com The strong correlation between calculated and experimental spectra aids in the structural elucidation of newly synthesized compounds. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. For simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the maximum absorption (λmax) is observed in the ultraviolet region, typically around 315 nm in acetonitrile (B52724) and 240–280 nm in ethanol. mdpi.comnih.gov Computational studies can predict these λmax values and help understand the nature of the electronic transitions involved, such as π→π* transitions. dergipark.org.tr These theoretical calculations have been shown to correlate well with experimental data for various thiadiazole compounds. dergipark.org.tr

Table 3: Predicted and Experimental Spectroscopic Data for 1,2,5-Thiadiazole Systems

| Spectroscopic Property | System | Typical Experimental Range | Computational Method | Reference |

|---|---|---|---|---|

| ¹³C NMR (ring carbons) | 1,2,5-Thiadiazoles | 130–160 ppm | QSPR | mdpi.comdoi.org |

| ¹³C NMR (ring carbons) | 1,2,5-Thiadiazole 1,1-dioxides | 150–170 ppm | QSPR | mdpi.comnih.govdoi.org |

| IR (C=N stretch) | 1,2,5-Thiadiazole 1,1-dioxides | 1600–1550 cm⁻¹ | DFT | mdpi.comnih.gov |

| UV-Vis (λmax) | 3,4-disubstituted 1,2,5-Thiadiazole 1,1-dioxides | 240–315 nm | TD-DFT | mdpi.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,5-Thiadiazol-3-amine |

| 1,2,5-Thiadiazole |

| 1,2,5-Thiadiazole 1,1-dioxide |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide |

| 1,2,5-Thiadiazole-3,4-dicarboxamide |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |

| 5-Arylimino-1,3,4-thiadiazole |

| 1,2,3-Thiadiazole (B1210528) |

Advanced Applications of 1,2,5 Thiadiazole and Its Derivatives in Materials Science

Integration into Polymeric and Organic Materials

The incorporation of 1,2,5-thiadiazole (B1195012) and its derivatives into polymeric and organic materials has led to the development of functional materials with tailored properties. The 1,2,5-thiadiazole moiety, particularly in its oxidized form as 1,2,5-thiadiazole 1,1-dioxide, serves as a versatile building block for constructing complex molecular architectures. These heterocycles can be attached to various organic backbones, enabling the fine-tuning of the resulting material's electronic and physical characteristics. mdpi.com

The presence of nitrogen and sulfur heteroatoms with free electron pairs in the 1,2,5-thiadiazole ring provides active coordination sites for metal ions. This characteristic has been exploited to create coordination polymers and metal-organic frameworks (MOFs). These materials exhibit potential applications in diverse fields such as catalysis, luminescence, magnetism, sorption, and ion exchange. researchgate.net The introduction of substituents with tautomeric abilities, such as amino, mercapto, or hydroxyl groups, further expands the possibilities for creating intricate and functional polymeric structures.

Vinyl-containing 1,2,5-thiadiazole derivatives and their corresponding polymers have demonstrated the ability to emit strong blue or green fluorescence and exhibit good solubility in common organic solvents like chloroform (B151607) and dimethylformamide. This makes them promising candidates for applications in optoelectronic devices.

Role as Electron-Withdrawing Building Blocks in Donor-Acceptor Systems

A key feature of the 1,2,5-thiadiazole ring is its strong electron-withdrawing nature. This property makes it an excellent acceptor (A) unit for integration into donor-acceptor (D-A) type conjugated polymers and small molecules. isres.orgresearchgate.netmdpi.com In these systems, the electron-rich donor and electron-poor acceptor moieties are arranged alternately along the molecular backbone. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a crucial process for many applications in organic electronics. mdpi.com

The use of 1,2,5-thiadiazole and its fused derivatives, such as benzo[c] mdpi.comresearchgate.networldscientific.comthiadiazole (BTD) and its π-extended heteroannulated analogues, has been a successful strategy for developing high-performance semiconducting polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The strong electron-accepting ability of the thiadiazole unit allows for effective tuning of the energy levels (HOMO and LUMO), absorption spectra, and charge carrier mobilities of the resulting polymers. nih.gov For instance, donor-acceptor copolymers based on a naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) acceptor demonstrated power conversion efficiencies of over 3% in bulk-heterojunction solar cells. nih.gov

The properties of these D-A copolymers can be further modulated by the choice of the donor unit and the introduction of various substituents. For example, the use of different donor units like fluorene, carbazole, and benzodithiophene allows for systematic tuning of the polymer's electronic and optical properties. nih.gov

| Polymer/Molecule Family | Donor Unit(s) | Acceptor Unit | Application(s) | Reference(s) |

| Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) based copolymers | Fluorene, Carbazole, Alkylidene fluorene, Benzodithiophene | Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) | Polymer Solar Cells | nih.gov |

| Benzo[c] mdpi.comresearchgate.networldscientific.comthiadiazole based copolymers | 9-(2-ethylhexyl)carbazole, Dibenzothiophene-5,5-dioxide | 5,6-Difluorobenzo[c] mdpi.comresearchgate.networldscientific.comthiadiazole | Photonics | mdpi.com |

| 5,5′-bibenzo[c] mdpi.comresearchgate.networldscientific.comthiadiazole (BBTz) based compounds | Various donors | 5,5′-bibenzo[c] mdpi.comresearchgate.networldscientific.comthiadiazole | Organic Solar Cells, Organic Light-Emitting Diodes | rsc.orgnih.gov |

Applications in Organic Optoelectronics

The unique photophysical properties of 1,2,5-thiadiazole derivatives have led to their widespread use in various organic optoelectronic applications.

Thiadiazole derivatives have been successfully employed in the synthesis of organic dyes. Azo dyes, a significant class of synthetic colorants, have been prepared using aminothiadiazoles as diazo components. researchgate.net Dyes derived from 2-amino-1,3,4-thiadiazole (B1665364), a related isomer, are of particular interest for producing brilliant red shades. researchgate.net The versatility of aminothiadiazole derivatives allows for the creation of a wide range of colors by coupling them with various naphthalene (B1677914) acid couplers. researchgate.net

Furthermore, computational studies have highlighted the potential of benzo[1,2-c;4,5-c']bis mdpi.comresearchgate.networldscientific.comthiadiazole (BBT) derivatives in constructing near-infrared (NIR) absorbing dyes. researchgate.net The intrinsic diradical character of the BBT core contributes to their intense absorption in the NIR region (800-1000 nm). researchgate.net These NIR dyes are of interest for applications in areas such as organic light-emitting diodes (OLEDs). researchgate.net Theoretical studies on benzobisselenadiazole (BBSD), a selenium analogue of BBT, have also shown promise for designing efficient dye sensitizers for dye-sensitized solar cells (DSSCs). mdpi.com

The ability of 1,2,5-thiadiazole derivatives to act as efficient electron acceptors has made them valuable building blocks for the construction of functional molecular materials, including organic conductors. researchgate.net The oxidized form, 1,2,5-thiadiazole 1,1-dioxides, and their radical anions are of particular interest in the design of switchable and functional molecular materials. mdpi.com

Donor-acceptor compounds based on the 5,5′-bibenzo[c] mdpi.comresearchgate.networldscientific.comthiadiazole (BBTz) building block have shown promising potential in solution-processed small molecule optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The unique swivel cruciform configuration of these molecules influences their packing and electronic properties in the solid state. rsc.org

The development of materials based on benzothiadiazole and its derivatives has been a significant driving force in the advancement of flexible, stretchable, and printable organic electronics. rsc.org These materials have demonstrated promising performance as the active layers in various electronic devices.

Characterization of Open-Shell Biradical Nature in Advanced Materials

Recent computational and experimental studies have revealed the open-shell biradical character of certain 1,2,5-thiadiazole derivatives, which imparts unique electronic and optical properties. This biradical nature is particularly prominent in fused systems like benzo[1,2-c;4,5-c′]bis mdpi.comresearchgate.networldscientific.comthiadiazole (BBT) and its derivatives. worldscientific.comresearchgate.net

Computational studies on thieno[3,4-c] mdpi.comresearchgate.networldscientific.comthiadiazole and its π-donor derivatives have indicated a moderate biradicaloid nature. rsc.org This characteristic is attributed to a reduced HOMO-LUMO gap and the resemblance of the frontier molecular orbitals to those of known biradicals. rsc.org The biradical character is a key factor responsible for the near-infrared (NIR) absorption observed in these compounds. rsc.org

The open-shell character of BBT-based materials has been investigated through various computational methods, which have consistently pointed towards a significant biradicaloid character. researchgate.net This biradical nature is correlated with the excitation energies of the molecules, where a larger biradicaloid character leads to a smaller excitation energy and, consequently, absorption at longer wavelengths. researchgate.net The understanding and characterization of this biradical nature are crucial for the rational design of new materials with tailored optoelectronic properties for advanced applications.

| Compound Family | Investigated Property | Key Finding | Reference(s) |

| Thieno[3,4-c] mdpi.comresearchgate.networldscientific.comthiadiazole derivatives | Biradicaloid Nature and NIR Absorption | Moderate biradicaloid character contributes to NIR absorption. | rsc.org |

| Benzo[1,2-c;4,5-c′]bis mdpi.comresearchgate.networldscientific.comthiadiazole (BBT) derivatives | Open-Shell Biradical Nature | Collective observations suggest an open-shell biradical nature. | worldscientific.comresearchgate.net |

| Benzobis(1,2,5-thiadiazole) (BBT) derivatives | Biradicaloid Character and Excitation Energies | A large biradicaloid character correlates with smaller excitation energies. | researchgate.net |

Research Perspectives on 1,2,5 Thiadiazole Scaffolds in Biological and Agrochemical Contexts

Scaffold Design and Bioisosteric Replacements in Chemical Biology

In the realm of chemical biology and drug discovery, the 1,2,5-thiadiazole (B1195012) nucleus is recognized as a versatile building block. researchgate.netnih.gov Its compact, aromatic nature and distinct electronic properties allow it to serve as a bioisosteric replacement for other chemical moieties in order to enhance pharmacological profiles. Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,5-thiadiazole ring has been successfully employed as a bioisostere for various other heterocyclic and carbocyclic systems to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. mdpi.com

The structural rigidity of the 1,2,5-thiadiazole ring helps to lock ligands into a specific conformation, which can lead to higher affinity and selectivity for their biological targets. Furthermore, the nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors, further contributing to the molecule's biological activity. researchgate.net Researchers leverage these features to design novel compounds with tailored therapeutic or agrochemical applications.

Exploration of Diverse Biological Activities (General Mechanisms of Action)

Derivatives of the 1,2,5-thiadiazole scaffold have been shown to exhibit a wide array of biological activities, underscoring their importance in medicinal chemistry. researchgate.netnih.gov The versatility of this heterocyclic system allows for the development of compounds that can interact with a variety of biological targets through several mechanisms of action. These mechanisms range from the specific modulation of enzyme and receptor functions to interference with fundamental cellular processes like DNA integrity and oxidative balance.

Modulation of Specific Enzyme Activities

The 1,2,5-thiadiazole scaffold has been incorporated into molecules designed to inhibit a range of enzymes implicated in various diseases.

Carbonic Anhydrase (CA): Certain thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.govtandfonline.com For instance, some sulfonamide-bearing thiadiazole compounds have shown potent inhibitory activity against human CA isozymes I and II (hCA-I and hCA-II), with IC50 values in the nanomolar range, making them of interest for conditions like glaucoma. nih.govrsc.org

Cyclooxygenase (COX): While many studies focus on the 1,3,4-thiadiazole (B1197879) isomer, research has explored thiadiazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. rsc.orgnih.govresearchgate.netwisdomlib.org The aim is to develop anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.

c-Src/Abl Tyrosine Kinase: Fused 1,2,5-thiadiazole derivatives, specifically benzo[c] nih.govrsc.orgacs.orgthiadiazoles, have been identified as a new class of potent inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). One representative compound displayed an IC50 value of 2.11 µM for SHP2. nih.govmdpi.com While not directly c-Src or Abl, SHP2 is a critical component in tyrosine kinase signaling pathways.

Topoisomerase II: Although research is more extensive for the 1,3,4-thiadiazole isomer, the potential for thiadiazole derivatives to act as topoisomerase II inhibitors is an area of interest in cancer research. acs.orgmdpi.comtandfonline.comnih.govmdpi.comnih.gov These agents can function as either catalytic inhibitors or as poisons that stabilize the DNA-enzyme cleavage complex, leading to cancer cell death.

Lysine-Specific Demethylase 1 (LSD1): The inhibition of LSD1, an enzyme often overexpressed in various cancers, is a key therapeutic strategy. While many known inhibitors are based on other scaffolds, the exploration of heterocyclic compounds, including thiadiazoles, as LSD1 inhibitors is an active area of research. researchgate.netnih.govfrontiersin.org

EGFR and HER-2: Thiadiazole derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases, which are important targets in oncology. nih.govplos.orgnih.govresearchgate.netresearchgate.net For example, a novel sulfamoylphenyl-dihydro-1,3,4-thiadiazole derivative was designed as a dual inhibitor, showing potent inhibition of EGFR with an IC₅₀ of 10.12 nM. plos.org

Table 1: Enzyme Inhibitory Activity of Selected Thiadiazole Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Benzo[c] nih.govrsc.orgacs.orgthiadiazole derivatives | SHP2 | IC50 of 2.11 µM for the representative compound. nih.gov |

| Sulfamoylphenyl-dihydro-1,3,4-thiadiazole derivative | EGFR | Potent inhibition with an IC₅₀ of 10.12 nM. plos.org |

| Thiadiazole sulfonamides | Carbonic Anhydrase I/II | IC50 values in the nanomolar range. nih.govrsc.org |

DNA Binding and Interference Mechanisms

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial drugs. The planar, aromatic structure of the 1,2,5-thiadiazole ring suggests its potential to interact with DNA, for instance, through intercalation between base pairs. One study investigated a 1,2,5-thiadiazole derivative and explored its potential for DNA cleavage, although the observed potential was described as limited. nih.gov Other research on related thiadiazole isomers has shown that they can bind to calf thymus DNA (CT-DNA), suggesting that this class of compounds can interfere with DNA processes. nih.govrsc.org The mesoionic nature of some thiadiazoles is thought to enable strong interactions with biomolecules like DNA. mdpi.com

Receptor Interaction Studies (e.g., Muscarinic Receptor Agonism/Antagonism)

1,2,5-thiadiazole derivatives have been extensively studied as ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in various neurological disorders.

Muscarinic Agonism: A number of 1,2,5-thiadiazole analogues have been identified as potent and selective agonists for the M1 muscarinic receptor subtype. nih.gov For example, compounds based on a 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine (TZTP) scaffold have shown high affinity and functional selectivity for M1 receptors. researchgate.net These M1 selective agonists are of significant interest for their potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia.

Muscarinic Antagonism: Conversely, modifications to the 1,2,5-thiadiazole scaffold can yield compounds with antagonist properties. In a study evaluating potential allosteric modulators, the compound 2-(4-methoxy-1,2,5-thiadiazol-3-yloxy)-N,N-dimethylethanamine fumarate (B1241708) was found to block the effects of the agonist carbachol (B1668302) at M5 muscarinic receptors, demonstrating its antagonistic activity. nih.gov

Table 2: Muscarinic Receptor Activity of Selected 1,2,5-Thiadiazole Derivatives

| Compound Type | Receptor Target | Activity Profile |

| Alkyloxy/Alkylthio-TZTP analogues | M1 Muscarinic Receptor | Potent and selective agonists. researchgate.net |

| Phenylpropargylthio-[3.2.1] endo analogue | M1 Muscarinic Receptor | Potent and efficacious agonist with no M2 activity. nih.gov |

| 2-(4-methoxy-1,2,5-thiadiazol-3-yloxy)-N,N-dimethylethanamine fumarate | M5 Muscarinic Receptor | Antagonist, blocks the effects of carbachol. nih.gov |

Antioxidant Properties

While many studies on the antioxidant properties of thiadiazoles have focused on the 1,3,4-isomer, the potential for 1,2,5-thiadiazole derivatives to act as antioxidants is an area of investigation. researchgate.netsaudijournals.comnih.govcumhuriyet.edu.tr Antioxidant activity is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, some thiol derivatives with a thiadiazole structure have been shown to be active radical scavengers. researchgate.net This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases.

Structure-Activity Relationship (SAR) Studies of Functionalized 1,2,5-Thiadiazoles

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of the 1,2,5-thiadiazole scaffold. SAR studies systematically modify the structure of a lead compound and evaluate the resulting changes in its biological effects.

For muscarinic agonists based on the 1,2,5-thiadiazole ring, SAR studies have provided valuable insights. For instance, in a series of alkylthio-1,2,5-thiadiazole azacyclic compounds, the exo-6-(3-propyl/butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane analogues were identified as the most potent compounds with potential antipsychotic activity. nih.gov The length and nature of the side chains attached to the thiadiazole ring have been shown to be critical for both potency and selectivity at M1 muscarinic receptors. Systematic variation of the side chain and the azacyclic ring led to the discovery of potent agonists with robust M1 efficacy, particularly those with a phenylpropargyloxy/thio side chain. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been applied to 1,2,5-thiadiazole derivatives to build predictive models. For M1 muscarinic agonists, a QSAR model was developed using descriptors such as logP, molar refractivity, and total energy, which helps in the design of new analogues with improved activity. researchgate.net These studies highlight how subtle changes to the substituents on the 1,2,5-thiadiazole core can dramatically influence the compound's interaction with its biological target, guiding the rational design of more effective and selective molecules.

Impact of Substituents on Biological Activity

The biological profile of the 1,2,5-thiadiazole scaffold is significantly influenced by the nature and position of its substituents. The core structure acts as a versatile pharmacophore, and modifications can attune its activity for a range of therapeutic and agrochemical targets. researchgate.net The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

Key substituents and their general impact on the biological activity of thiadiazole derivatives are outlined below:

Amine and Acyclic Amines : The amino group is a crucial substituent, often serving as a point for further derivatization. 2-amino-1,3,4-thiadiazole (B1665364) derivatives, for instance, are foundational for developing compounds with a wide spectrum of pharmacological activities. nih.gov Studies on 5-(nitroheteroaryl)-1,3,4-thiadiazoles have shown that introducing acyclic amines at the C-2 position can lead to potent antileishmanial activity. researchgate.net

Halogenated Aryl Groups : The incorporation of halogen atoms (e.g., fluorine, chlorine) on an aryl substituent can enhance the biological activity of thiadiazole compounds. nih.gov This is often attributed to the increased lipophilicity and altered electronic nature of the molecule, which can improve cell membrane permeability and binding affinity. For example, a p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole was found to be active against S. aureus. nih.gov

Electron-Donating Groups : The presence of electron-donating groups, such as methyl groups, can modulate the electronic environment of the thiadiazole ring and influence its biological effects. In some matrinic amide derivatives containing a 1,3,4-thiadiazole scaffold, compounds with electron-donating groups were found to have high acaricidal activity. mdpi.com

Pyridin-4-yl : When a 4-pyridyl substituent is attached to the thiadiazole ring, it can facilitate the formation of metal-organic polymers where the thiadiazole acts as a spacer. researchgate.net In these structures, coordination typically occurs through the pyridyl nitrogen atoms.

Thiosemicarbazide (B42300) : Thiosemicarbazide derivatives are known to possess a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. upes.ac.innih.gov When linked to a thiadiazole nucleus, the resulting compounds often exhibit significant antimicrobial potential. For instance, certain thiosemicarbazide derivatives have shown promising antifungal activity against various Candida strains. nih.gov

Azomethine : Azomethine linkages (Schiff bases) derived from amino-thiadiazoles are a common strategy for creating new derivatives. These compounds have been investigated for their antimicrobial properties.

Imidazole (B134444) and Pyrazole (B372694) : The fusion or linkage of other heterocyclic rings like imidazole and pyrazole to a thiadiazole core can result in hybrid molecules with enhanced biological profiles. scialert.nettandfonline.com Pyrazole derivatives containing a 1,3,4-thiadiazole moiety have demonstrated good herbicidal and antifungal activities. hep.com.cn Similarly, imidazole-fused imidazo[2,1-b] researchgate.nethep.com.cnnih.govthiadiazole analogues have shown potent antifungal activity, particularly against Candida albicans. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Thiadiazole Scaffolds

| Substituent Group | Example Compound Class | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Acyclic Amines | 5-(Nitroheteroaryl)-1,3,4-thiadiazoles | Antileishmanial | researchgate.net |

| Halogenated Aryl | p-chlorophenyl-2-amino-1,3,4-thiadiazole | Antibacterial (S. aureus) | nih.gov |

| Electron-Donating | Matrinic amide 1,3,4-thiadiazoles | Acaricidal | mdpi.com |

| Thiosemicarbazide | N/A | Antifungal (Candida) | nih.gov |

| Thiourea | Thiadiazole-thiourea hybrids | Antibacterial, Antifungal | nih.gov |

| Pyrazole | Pyrazole-1,3,4-thiadiazole hybrids | Herbicidal, Antifungal | hep.com.cn |

| Imidazole | Imidazole-fused imidazo[2,1-b] researchgate.nethep.com.cnnih.govthiadiazoles | Antifungal (Candida albicans) | nih.gov |

Ligand Modification and Metal-Chelating Ability in Coordination Complexes

The 1,2,5-thiadiazole ring and its derivatives can function as ligands in the formation of coordination complexes with various metal ions. mdpi.com While the thiadiazole moiety itself may not have potent ligating ability, its combination with other substituents possessing good coordination properties, such as pyridyl or thio- groups, allows for the formation of a wide variety of metal complexes. researchgate.net

The metal-chelating ability is heavily dependent on the modification of the ligand structure. For instance, attaching a 2-pyridyl group to the thiadiazole ring typically results in chelation. researchgate.net In complexes of palladium and copper with di(2-pyridyl)-1,2,5-thiadiazole, seven-membered chelate rings are formed through coordination with the two pyridine (B92270) nitrogens. researchgate.netresearchgate.net In contrast, with a silver complex, the same ligand can act as a bridge between metal centers. researchgate.net

The electronic properties of the thiadiazole ring play a role as well. The 1,2,5-thiadiazole 1,1-dioxide derivatives are superior in accommodating negative charge, which facilitates the formation of radical anions and stable coordination compounds. mdpi.com The chelation of metal ions can also occur through other functional groups attached to the thiadiazole core. In certain Zn(II) and Cu(II) complexes, coordination happens via a deprotonated hydroxyl group of a neighboring moiety and one of the thiadiazole nitrogen atoms. nih.gov

Agrochemical Research Applications

Herbicidal and Insecticidal Properties

Derivatives of the thiadiazole scaffold have been explored for their potential use in agriculture as herbicides and insecticides. isres.org The specific biological activity is highly dependent on the isomeric form of the thiadiazole ring and the nature of the substituents.

Herbicidal Activity : Research has shown that certain pyrazole derivatives containing a 1,3,4-thiadiazole moiety possess significant herbicidal properties. For example, compounds with a phenyl group or a 4-tert-butylphenyl group exhibited good herbicidal activity against dicotyledonous plants like Brassica campestris and Raphanus sativus. hep.com.cn

Insecticidal Activity : Various thiadiazole derivatives have demonstrated notable insecticidal effects. mdpi.comencyclopedia.pub

A series of 1,2,4-thiadiazole (B1232254) derivatives were synthesized and evaluated for their insecticidal activity against pests such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net

Specifically, 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole showed good insecticidal activity against all tested insects. researchgate.net

One compound, 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole, displayed the highest activity against Nilaparvata lugens, including imidacloprid-resistant strains. researchgate.net

Other studies have focused on synthesizing novel 1,2,4-thiadiazoles based on Norfloxacin, which showed potent toxic effects against cotton aphid nymphs and adults. researchgate.netnih.gov

The insecticidal potential of N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole (B1210528) ring has been tested against Plutella xylostella L. and Culex pipiens pallens, with some derivatives showing significant mortality rates. encyclopedia.pub

Table 2: Agrochemical Activity of Selected Thiadiazole Derivatives

| Compound Class | Target Pest/Plant | Type of Activity | Reference(s) |

|---|---|---|---|

| Pyrazole-1,3,4-thiadiazole hybrids | Brassica campestris, Raphanus sativus | Herbicidal | hep.com.cn |

| 3-Pyridyl-1,2,4-thiadiazoles | Nilaparvata lugens, Aphis craccivora | Insecticidal | researchgate.net |

| Norfloxacin-based 1,2,4-thiadiazoles | Aphis gossypii (Cotton aphid) | Insecticidal | researchgate.netnih.gov |

Pesticidal and Plant Activator Roles

The application of thiadiazole derivatives in agrochemicals extends to broader pesticidal roles and use as plant activators.

Pesticidal Roles : The term "pesticidal" encompasses a wide range of activities, including insecticidal, acaricidal, and nematicidal effects. Compositions containing 1,2,5-thiadiazole derivatives have been developed for their insecticidal and acaricidal properties, intended for application to crops to control relevant pests. google.com The versatility of the thiadiazole scaffold allows for the development of compounds with broad-spectrum activity against various agricultural pests. isres.org

Plant Activator Roles : Certain thiadiazole compounds can function as plant activators, which means they induce the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance. mdpi.com This approach offers an alternative to direct pesticidal action by enhancing the plant's natural ability to resist pathogens and pests.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Specific 1,2,5-Thiadiazol-3-amine Derivatives

While general synthetic methods for 1,2,5-thiadiazoles are established, future research will likely focus on the development of more efficient and regioselective methods for the synthesis of specific this compound derivatives. Current strategies often involve multi-step processes, and the development of one-pot or tandem reactions would be a significant advancement. researchgate.net

Future synthetic explorations may include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or other transition metals to facilitate the introduction of diverse substituents onto the 1,2,5-thiadiazole (B1195012) ring system. This could enable the synthesis of a wider range of analogues with tailored properties.

C-H Activation/Functionalization: Direct functionalization of C-H bonds on the thiadiazole ring or its substituents would provide a more atom-economical approach to novel derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety for certain synthetic transformations.

Photoredox Catalysis: The use of light-mediated reactions could open up new avenues for the synthesis of complex 1,2,5-thiadiazole derivatives under mild conditions.

A summary of potential novel synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Target Derivatives |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Aryl- and heteroaryl-substituted 1,2,5-thiadiazol-3-amines |

| C-H Activation | Atom economy, reduced waste | Directly functionalized this compound cores |

| Flow Chemistry | Improved control, scalability, safety | Large-scale production of key intermediates and final products |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Complex and sterically hindered this compound derivatives |

Advanced Computational Approaches for Structure-Function Elucidation of 1,2,5-Thiadiazole Systems

Computational chemistry plays a crucial role in understanding the structure-activity relationships (SAR) of heterocyclic compounds. researchgate.net For 1,2,5-thiadiazole systems, advanced computational methods can provide valuable insights into their electronic properties, reactivity, and interactions with biological targets.

Future computational research directions include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model enzymatic reactions and ligand-receptor interactions with high accuracy, providing a detailed understanding of the binding modes of 1,2,5-thiadiazole derivatives.

Machine Learning and Artificial Intelligence: AI-driven approaches can be employed to develop predictive QSAR models for various biological activities, accelerating the discovery of new lead compounds. These models can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, aromaticity, and reactivity of novel 1,2,5-thiadiazole derivatives. mdpi.com This information is critical for the rational design of new compounds with desired properties. For instance, DFT calculations have been used to study the electronic properties of 1,2,5-thiadiazole 1,1-dioxides, which are of interest for the development of functional molecular materials. mdpi.com

A summary of advanced computational approaches and their applications is provided in Table 2.

| Computational Method | Application | Expected Outcome |

| QM/MM Simulations | Modeling enzyme inhibition | Detailed understanding of binding interactions and reaction mechanisms |

| Machine Learning/AI | Predictive QSAR and ADMET modeling | Rapid identification of promising drug candidates with favorable properties |

| DFT Calculations | Electronic structure and reactivity studies | Rational design of new derivatives with tailored electronic and chemical properties |

Rational Design of 1,2,5-Thiadiazole-Based Functional Materials with Tailored Properties

The unique electronic properties of the 1,2,5-thiadiazole ring, including its electron-withdrawing nature and planarity, make it an attractive building block for the development of novel functional materials. thieme-connect.de Future research in this area will focus on the rational design of materials with specific optical, electronic, and magnetic properties.

Key areas for future exploration include:

Organic Electronics: The incorporation of 1,2,5-thiadiazole units into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-accepting nature of the thiadiazole ring can be utilized to tune the energy levels of these materials. researchgate.net

Sensors: The development of chemosensors based on 1,2,5-thiadiazole derivatives for the detection of ions, molecules, and biological analytes. The interaction of the analyte with the thiadiazole ring can lead to a measurable change in the optical or electronic properties of the material.

Non-linear Optical (NLO) Materials: The design of 1,2,5-thiadiazole-containing chromophores with large NLO responses for applications in photonics and optical communications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of 1,2,5-thiadiazole derivatives as ligands for the construction of novel coordination polymers and MOFs with interesting magnetic, porous, or catalytic properties.

A summary of potential functional materials based on 1,2,5-thiadiazole is presented in Table 3.

| Material Type | Potential Application | Design Strategy |

| Conjugated Polymers | OLEDs, OPVs, OFETs | Incorporation of 1,2,5-thiadiazole as an electron-accepting unit |

| Chemosensors | Analyte detection | Functionalization with specific recognition moieties |

| NLO Materials | Photonics | Design of push-pull chromophores with a 1,2,5-thiadiazole acceptor |

| MOFs | Gas storage, catalysis | Use of 1,2,5-thiadiazole-based ligands with coordinating groups |

Comprehensive Elucidation of Broader Biological Mechanisms and Target Interactions of 1,2,5-Thiadiazole Scaffolds

The 1,2,5-thiadiazole scaffold is present in a number of biologically active compounds, and a deeper understanding of their mechanisms of action is crucial for the development of new therapeutic agents. nih.govresearchgate.net Future research should aim to identify and validate the biological targets of these compounds and to elucidate the molecular pathways through which they exert their effects.

Promising avenues for future investigation include:

Target Identification and Validation: The use of chemoproteomics, genetic screening, and other advanced techniques to identify the protein targets of bioactive 1,2,5-thiadiazole derivatives.

Mechanism of Action Studies: Detailed biochemical and cell-based assays to elucidate the downstream signaling pathways affected by these compounds.

Structural Biology: X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of 1,2,5-thiadiazole derivatives in complex with their biological targets, providing a basis for structure-based drug design.

Exploration of New Therapeutic Areas: Screening of 1,2,5-thiadiazole libraries against a wide range of diseases to identify new therapeutic opportunities. For example, derivatives have shown promise as inhibitors of glutaminase (B10826351) C (GAC) and vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential as anticancer agents. nih.govresearchgate.net

A summary of biological targets and potential therapeutic applications of 1,2,5-thiadiazole scaffolds is provided in Table 4.

| Biological Target | Therapeutic Area | Research Focus |

| Muscarinic Receptors | Neurological Disorders | Development of selective agonists/antagonists |

| Carbonic Anhydrase | Glaucoma, Epilepsy | Design of potent and selective inhibitors |

| Glutaminase C (GAC) | Cancer | Development of allosteric inhibitors |

| VEGFR-2 | Cancer | Design of anti-angiogenic agents |

Q & A

Basic: What are the common synthetic routes for 1,2,5-thiadiazol-3-amine, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via cyclization of thioamides or thioureas. For example, reacting thioamides with hydrazine derivatives under controlled pH and temperature (60–100°C) in solvents like ethanol or DMF can yield the thiadiazole core . Optimization involves:

- Catalysts : Iodine or Lewis acids to accelerate cyclization.

- Stoichiometry : Adjusting molar ratios of reagents (e.g., 1:1.2 thioamide to hydrazine).

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography improves yield and purity .

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:

A multi-technique approach is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Identify amine protons (~δ 5–6 ppm) and aromatic carbons (~δ 150–160 ppm).

- IR : N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

- X-ray crystallography : Resolves bond lengths and angles definitively, as shown in related thiadiazole derivatives .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust.

- Waste management : Segregate waste into labeled containers for halogenated organics. Neutralize reactive residues (e.g., with dilute NaOH) before disposal via certified hazardous waste services .

Advanced: How does annular tautomerism affect the reactivity of this compound, and what methods can elucidate its tautomeric forms?

Answer:

Tautomerism in thiadiazoles arises from proton shifts between nitrogen atoms, altering electronic properties. For this compound:

- Computational methods : DFT (B3LYP/6-311G**) calculates relative stability of tautomers.

- Experimental :

- X-ray crystallography : Resolves solid-state structures (e.g., planar vs. non-planar conformations).

- Dynamic NMR : Detects tautomeric exchange in solution (e.g., variable-temperature ¹⁵N NMR).

Studies on triazole analogs suggest electron-donor groups stabilize specific tautomers .

Advanced: What strategies are effective in designing this compound derivatives for biological activity screening?

Answer:

- Functionalization :

- N-Alkylation/Acylation : React with alkyl halides or acyl chlorides.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids.

- Bioactivity assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus.

- Antioxidant : DPPH radical scavenging assays.

Derivatives with electron-withdrawing groups (e.g., -CF₃) often enhance activity .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Answer:

- Reproducibility : Standardize synthesis protocols (solvent, temperature).

- Advanced analytics :

- HRMS : Confirm molecular formula (e.g., ±0.001 Da accuracy).

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks via correlation spectroscopy.

- Purity checks : HPLC with UV detection (≥95% purity) to rule out impurities .

Advanced: What computational approaches are suitable for studying the electronic properties of this compound?

Answer:

- DFT calculations :

- HOMO-LUMO analysis : Predicts reactivity and charge transfer.

- Electrostatic potential maps : Visualizes nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Software like Gaussian and ORCA are widely used for these studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.